(4-Ethenylphenoxy)(triethyl)silane
Description
Structure
3D Structure
Properties
CAS No. |
72756-77-5 |
|---|---|
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
(4-ethenylphenoxy)-triethylsilane |
InChI |
InChI=1S/C14H22OSi/c1-5-13-9-11-14(12-10-13)15-16(6-2,7-3)8-4/h5,9-12H,1,6-8H2,2-4H3 |
InChI Key |
WJQVKLNMWPITIF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Polymerization and Copolymerization Studies Involving 4 Ethenylphenoxy Triethyl Silane
Monomer Design Principles for Ethenyl-Functionalized Silanes in Polymer Systems
The design of ethenyl-functionalized silanes like (4-Ethenylphenoxy)(triethyl)silane is predicated on the dual reactivity of the molecule. The ethenyl group (vinyl group) provides a polymerizable moiety, susceptible to various polymerization mechanisms, while the triethylsilyl group serves as a protective group for the phenolic oxygen. This protection is crucial as phenolic hydroxyl groups can interfere with certain polymerization processes, particularly anionic polymerization, by acting as a terminating agent. researchgate.net
The choice of the trialkylsilyl group is a critical design parameter. Bulky silyl (B83357) groups, such as the triethylsilyl group in this compound, are often employed to ensure stability during polymerization. These groups can be cleaved post-polymerization under specific conditions, typically acidic hydrolysis, to yield the corresponding poly(4-vinylphenol), a polymer with valuable properties such as high glass transition temperature and reactivity for further functionalization. researchgate.netuni-mainz.de The general strategy involves the protection of a functional group, polymerization of the protected monomer, and subsequent deprotection to regenerate the functional polymer. researchgate.net
The presence of the silicon atom and the phenoxy linker in this compound can also influence the reactivity of the vinyl group. The electronic effects of the silyloxy group can alter the electron density of the vinyl double bond, thereby affecting its behavior in copolymerization and influencing the properties of the resulting polymer.
Homopolymerization Pathways
The homopolymerization of this compound can theoretically proceed through several mechanisms, each offering distinct advantages and challenges in controlling the polymer architecture.
However, the reactivity of vinylsilanes in radical polymerization can be relatively low compared to other vinyl monomers like styrene (B11656) or acrylates. This can be attributed to the electronic effects of the silyl group and potential steric hindrance. The molecular weights of polymers obtained from the radical polymerization of some vinylsilanes have been reported to be low due to chain transfer reactions to the monomer. cmu.edu
Table 1: Representative Kinetic Data for Radical Polymerization of a Vinylsilane (Trimethoxyvinylsilane - TMVS) *
| Parameter | Value | Conditions |
| Overall Activation Energy | 112 kJ/mol | Bulk polymerization |
| Propagation Rate Constant (kp) | 13 L/mol·s | 120 °C |
| Termination Rate Constant (kt) | 3.1 × 10⁴ L/mol·s | 120 °C |
| Chain Transfer Constant to Monomer (Cmtr) | 4.2 × 10⁻² | 120 °C |
Note: This data is for trimethoxyvinylsilane and is presented as a representative example due to the lack of specific data for this compound. Data sourced from a study on the radical polymerization of trimethoxyvinylsilane. cmu.edu
Anionic Polymerization: The protection of the phenolic hydroxyl group with a triethylsilyl group makes this compound a suitable candidate for anionic polymerization. researchgate.net Anionic polymerization of silyl-protected styrene derivatives has been shown to proceed in a "living" manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. uni-mainz.deafinitica.com This living nature also enables the synthesis of block copolymers. afinitica.com The polymerization is typically initiated by organolithium compounds or other strong bases in a highly purified system at low temperatures. uni-mainz.deafinitica.com The stability of the propagating carbanion is a key factor, and the silyl ether group is designed to be stable under these conditions. afinitica.com After polymerization, the triethylsilyl groups can be removed to yield poly(4-vinylphenol). researchgate.net
Cationic Polymerization: Cationic polymerization of vinyl ethers is a well-established process. acs.org However, the feasibility of cationic polymerization for this compound is less certain. While the vinyl group could potentially be susceptible to cationic attack, the presence of the oxygen atom in the phenoxy group and the silicon atom could lead to side reactions, such as cleavage of the ether or siloxane bond, especially under the acidic conditions often required for cationic polymerization. Studies on the cationic polymerization of related vinyl monomers highlight the sensitivity of these systems to the monomer structure and reaction conditions. acs.org
Copolymerization with Organic and Inorganic Monomers
Copolymerization offers a powerful tool to tailor the properties of polymers by combining different monomer units within the same polymer chain. This compound can be copolymerized with a variety of monomers to create materials with a wide range of properties.
This compound can be copolymerized with common vinyl monomers such as styrene, methyl methacrylate (B99206) (MMA), and other acrylates via radical polymerization. The incorporation of the silane (B1218182) monomer into these polymer chains can introduce beneficial properties such as improved thermal stability, altered surface properties (e.g., hydrophobicity), and a handle for post-polymerization modification through the silyl group.
The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. For instance, in the copolymerization of trimethoxyvinylsilane (M1) with vinyl acetate (B1210297) (M2), the reactivity ratios were found to be r1 = 1.4 and r2 = 0.24, indicating that the vinylsilane is more reactive towards its own radical than towards the vinyl acetate radical. cmu.edu Similar studies would be necessary to determine the specific reactivity ratios for the copolymerization of this compound with various vinyl monomers.
Table 2: Representative Monomer Reactivity Ratios for Copolymerization of a Vinylsilane (Trimethoxyvinylsilane - M1) with Vinyl Acetate (M2) *
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Temperature |
| Trimethoxyvinylsilane | Vinyl Acetate | 1.4 | 0.24 | 120 °C |
Note: This data is for trimethoxyvinylsilane and is presented as a representative example due to the lack of specific data for this compound. Data sourced from a study on the radical polymerization of trimethoxyvinylsilane. cmu.edu
Creating copolymers with siloxane backbones introduces the flexibility, low-temperature performance, and high gas permeability characteristic of polysiloxanes. There are several strategies to incorporate this compound into a siloxane backbone.
One common method is through the hydrosilylation reaction. This involves the addition of a Si-H bond across the vinyl group of this compound. A pre-formed polysiloxane containing Si-H groups can be reacted with the vinylsilane in the presence of a platinum catalyst to graft the silyl-protected vinylphenol units onto the siloxane backbone. researchgate.netdtu.dk
Another approach involves the ring-opening polymerization (ROP) of cyclic siloxanes in the presence of a functional comonomer or initiator. While direct copolymerization of this compound with cyclic siloxanes via ROP might be challenging, it is possible to synthesize polysiloxanes with pendant reactive groups that can subsequently be functionalized with the silyl-protected vinylphenol moiety. researchgate.net For example, a polysiloxane with pendant chloropropyl groups can be synthesized and then reacted with the sodium salt of 4-vinylphenol (B1222589) (after protection of the vinyl group) to attach the desired side chains. researchgate.net
The resulting copolymers, possessing both the organic character of the styrenic unit and the inorganic nature of the siloxane chain, are expected to exhibit interesting phase behavior and a unique combination of properties.
Controlled Polymerization Techniques and Architectures
The quest for polymers with precisely defined molecular weights, low polydispersity, and complex architectures has propelled the application of controlled or living polymerization techniques. For a monomer like this compound, which combines a polymerizable styrenic group with a functional triethylsilyl ether moiety, several controlled polymerization methods are theoretically applicable, drawing parallels from studies on similar monomers.
Anionic Polymerization: Living anionic polymerization is a powerful tool for the synthesis of well-defined polymers from styrenic monomers. The polymerization of styrenic monomers is often initiated by organolithium compounds, such as sec-butyllithium, in non-polar solvents or in polar solvents like tetrahydrofuran (B95107) (THF) at low temperatures. acs.orgyoutube.com For silyl-containing styrenic monomers, anionic polymerization can proceed in a living manner, allowing for the synthesis of block copolymers by sequential monomer addition. For instance, the living anionic copolymerization of styrene and silyl-functionalized 1,1-diphenylethylene (B42955) derivatives has been explored. mdpi.com
However, the presence of the alkoxysilyl group in this compound introduces the potential for side reactions. The highly reactive carbanionic propagating center can potentially attack the silicon atom, leading to a coupling reaction that can broaden the molecular weight distribution and introduce branching. mdpi.com The extent of such side reactions is influenced by factors like temperature, solvent, and the nature of the counter-ion. To mitigate these side reactions, strategies such as using a less reactive initiator system or optimizing the reaction conditions are crucial.
The living nature of the polymerization would allow for the creation of various polymer architectures, including:
Homopolymers: Poly[this compound] with controlled molecular weight and narrow molecular weight distribution.
Block Copolymers: Sequential addition of other monomers, such as styrene or dienes, would lead to the formation of well-defined block copolymers (e.g., polystyrene-b-poly[this compound]). These architectures are valuable for applications in nanotechnology and self-assembly.
Functional Polymers: The triethylsilyl ether group can be preserved during polymerization and later hydrolyzed to yield a phenol (B47542) group, transforming the hydrophobic polymer into a more hydrophilic one and providing a site for further chemical modification.
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly versatile for a wide range of functional monomers. While direct reports on the CRP of this compound are scarce, the successful polymerization of other styrenic monomers suggests its feasibility.
In a hypothetical RAFT polymerization scenario, a suitable chain transfer agent would be employed to control the polymerization, yielding polymers with predictable molecular weights and low dispersity. This would open avenues for creating complex architectures like graft copolymers and star polymers.
Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to the vinyl group of this compound, silyl ether functionalities have been incorporated into monomers suitable for ROMP. nih.gov This highlights the compatibility of the silyl ether group with certain catalytic systems, suggesting its potential as a functional group in more complex monomer designs.
A summary of potential controlled polymerization techniques and the resulting architectures for this compound is presented in the table below.
| Controlled Polymerization Technique | Initiator/Mediator System (Example) | Potential Polymer Architectures | Key Considerations |
| Living Anionic Polymerization | sec-Butyllithium in THF at -78°C | Homopolymers, Diblock Copolymers, Triblock Copolymers | Potential for side reactions at the silyl ether group. Requires stringent purification of reagents and inert atmosphere. acs.orgmdpi.com |
| Atom Transfer Radical Polymerization (ATRP) | Cu(I)Br/Ligand | Homopolymers, Block Copolymers, Graft Copolymers | Catalyst removal can be a challenge. Optimization of reaction conditions is necessary to avoid side reactions. |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | AIBN/Trithiocarbonate CTA | Homopolymers, Block Copolymers, Star Polymers | Requires careful selection of the RAFT agent for compatibility with styrenic monomers. |
Reaction Kinetics and Mechanistic Elucidation in Polymerization Processes
The kinetics and mechanism of the polymerization of this compound are expected to be heavily influenced by the nature of the polymerization technique employed.
Anionic Polymerization Kinetics: The kinetics of anionic polymerization of styrenic monomers are well-established. capes.gov.bracs.org The rate of propagation is typically first order with respect to both monomer and active chain-end concentration. In non-polar solvents, the propagating species often exist as aggregates (e.g., dimers), and the reaction order with respect to the active centers can be fractional. capes.gov.br The addition of polar co-solvents or the use of more dissociating counter-ions can break up these aggregates and significantly increase the polymerization rate. mdpi.com
For this compound, a key mechanistic consideration is the potential for a side reaction involving the silyl ether group. A study on the anionic copolymerization of styrene with a silyl-functionalized 1,1-diphenylethylene (DPE-SiOEt) revealed a coupling side reaction. mdpi.com The proposed mechanism involves the attack of the living anionic species (polystyryllithium or the lithiated DPE-end-capped polystyrene) on the silicon atom of the alkoxysilyl group. The kinetics of this side reaction were found to be dependent on the feed ratio of the monomers, with the side reaction being suppressed when an excess of the silyl-containing monomer was used. mdpi.com
A simplified kinetic scheme for the anionic polymerization of this compound (represented as M) can be proposed:
Initiation: I⁻ + M → IM⁻ (Rate constant: kᵢ)
Propagation: IMₙ⁻ + M → IMₙ₊₁⁻ (Rate constant: kₚ)
Side Reaction (Coupling): IMₙ⁻ + M → Polymer-Si-Polymer + EtO⁻ (Rate constant: kₛ)
The following table outlines the expected kinetic parameters for the polymerization of this compound based on analogous systems.
| Polymerization Technique | Key Kinetic Parameters | Influencing Factors | Mechanistic Notes |
| Living Anionic Polymerization | Propagation rate constant (kₚ), Side reaction rate constant (kₛ) | Temperature, Solvent Polarity, Counter-ion, Monomer Concentration | The mechanism involves the nucleophilic attack of the carbanion on the vinyl group. A competing Sₙ2-type reaction at the silicon atom can occur. mdpi.com |
| RAFT Polymerization | Chain transfer constant (Cₜᵣ), Addition rate constant (kₐ), Fragmentation rate constant (kբ) | RAFT Agent Structure, Initiator Concentration, Temperature, Solvent | The mechanism relies on a reversible chain transfer process to maintain a low concentration of active radicals, enabling controlled growth. |
No Publicly Available Research Found for "this compound" in Advanced Materials Applications
Following an extensive search of scientific literature, patents, and materials science databases, no specific research or application data could be found for the chemical compound this compound within the detailed framework of advanced materials science as requested.
The investigation sought to detail the compound's role in the development of silicone-organic hybrid materials, its function as a coupling agent, its impact on interfacial adhesion in composites, and its use in various surface modification strategies. However, the public domain lacks specific studies on this compound for these applications.
While the broader class of organofunctional silanes is well-documented for its utility in materials science, the unique combination of a 4-ethenylphenoxy group and a triethylsilyl group in this specific molecule does not appear in published research concerning:
Silicone-Organic Hybrid Materials: There is no available data on the synthesis or properties of hybrid materials derived from this particular silane.
Composite Systems: Its role as a coupling agent to enhance interfacial adhesion and compatibility between organic and inorganic phases in composites is not documented.
Surface Modification: Information regarding its use in forming self-assembled monolayers (SAMs), tailoring surface energy and wettability, or creating functional coatings and films is absent from the available literature.
Searches for the compound's Chemical Abstracts Service (CAS) number, 117333-51-8, and for related terms such as "ethenylphenoxy silanes" and "vinylphenoxy silanes" also failed to yield specific data applicable to the requested topics. The search did identify related molecules, such as other vinyl- or styrenyl-functionalized silanes, but providing information on these would not adhere to the strict focus on this compound.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline due to the absence of specific research and findings for this compound in the specified contexts.
Advanced Materials Science Applications Derived from 4 Ethenylphenoxy Triethyl Silane
Applications in Emerging Material Technologies
The distinct chemical functionalities of (4-Ethenylphenoxy)(triethyl)silane make it a valuable component in the formulation of next-generation materials. The vinyl group provides a site for polymerization, while the silane (B1218182) portion can enhance thermal stability, improve interfacial adhesion, and impart hydrophobicity. These characteristics are being leveraged to create materials with superior performance characteristics.
Optoelectronic Materials (e.g., Organosilicon Fluorescent Materials)
While direct research on this compound in organosilicon fluorescent materials is not extensively documented in publicly available literature, the broader class of organosilicon materials is widely recognized for its potential in optoelectronics. The incorporation of silicon atoms into fluorescent organic molecules and polymers can lead to significant improvements in their properties.
Key Research Findings in Organosilicon Fluorescent Materials:
Enhanced Thermal and Morphological Stability: The introduction of silicon-containing moieties, such as siloxanes, into organic fluorescent materials can increase their glass transition temperatures and improve their thermal stability. The tetrahedral geometry of silicon can also disrupt intermolecular packing, leading to the formation of stable amorphous films, which is beneficial for the performance of organic light-emitting diodes (OLEDs).
Tunable Photophysical Properties: The silicon atom can influence the electronic properties of fluorescent molecules. It can act as a "spacer," breaking up conjugation in a polymer chain, which can be advantageous for achieving high triplet energies in host materials for phosphorescent OLEDs. Conversely, interactions between the silicon d-orbitals and the π-systems of organic chromophores can sometimes lead to unique photophysical behaviors.
Improved Device Performance: In the context of OLEDs, organosilicon materials have been successfully employed as host materials, charge transport materials, and emitters. For example, tetra-arylsilane derivatives have been synthesized and shown to be effective host materials for phosphorescent emitters, leading to high efficiency and long operational lifetimes in green and blue OLEDs.
Advanced Composite Material Development
Silane coupling agents are critical components in the fabrication of advanced composite materials, where they act as interfacial adhesion promoters between inorganic reinforcing fillers (e.g., glass fibers, silica) and organic polymer matrices. The general principle involves the silane having two different types of reactive groups: one that can bond with the inorganic filler and another that is compatible with or can react with the polymer matrix.
Typical Improvements from Silane Coupling Agents in Composites:
| Property Enhanced | Mechanism of Improvement |
| Mechanical Strength | Improved stress transfer from the polymer matrix to the reinforcing filler due to strong interfacial bonding. |
| Moisture Resistance | Creation of a hydrophobic interface that prevents water from degrading the bond between the filler and the matrix. |
| Thermal Stability | The stable siloxane bonds at the interface can withstand higher temperatures. |
| Processability | Better dispersion of fillers within the polymer matrix. |
The phenoxy group in this compound may also contribute to improved thermal stability and compatibility with aromatic polymer matrices.
Adhesives, Sealants, and Coatings Research
In the field of adhesives, sealants, and coatings, silanes play a crucial role as adhesion promoters and crosslinkers. They enhance the bond between the organic polymer base of the adhesive, sealant, or coating and the inorganic substrate to which it is applied (e.g., glass, metal, or ceramic).
The functionality of this compound makes it a candidate for these applications. Similar to its role in composites, the triethylsiloxy group can bond to inorganic substrates. The vinyl group can then participate in the crosslinking reactions of the polymer system, integrating the adhesion promoter directly into the cured material. This creates a durable, covalent link across the interface, leading to significantly improved adhesion and environmental resistance.
Potential Benefits in Adhesives, Sealants, and Coatings:
Enhanced Adhesion to Inorganic Substrates: The formation of covalent bonds between the silane and the substrate leads to a much stronger and more durable bond than that provided by physical interactions alone.
Improved Water and Chemical Resistance: A robust, covalently bonded interface prevents the ingress of water and other corrosive chemicals, which can degrade adhesion and lead to failure.
The development of new formulations incorporating functionalized silanes like this compound is a continuous area of research aimed at creating next-generation products with superior performance and longevity.
Reactivity and Reaction Mechanisms of 4 Ethenylphenoxy Triethyl Silane
Hydrosilylation Reactions of the Ethenyl Group
The ethenyl group of (4-Ethenylphenoxy)(triethyl)silane is susceptible to hydrosilylation, which involves the addition of a silicon-hydride bond across the carbon-carbon double bond. wikipedia.orglibretexts.org This reaction is a significant method for the synthesis of organosilicon compounds. wikipedia.orgwikipedia.org The process is typically catalyzed by transition metal complexes, most notably those containing platinum. wikipedia.orglibretexts.org
The generally accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This mechanism postulates an intermediate metal complex that incorporates a hydride, a silyl (B83357) ligand (R3Si), and the alkene substrate. wikipedia.org The reaction usually results in anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the ethenyl group. wikipedia.org
Hydrosilylation can also be initiated by other methods, such as radical initiators or Lewis acids. libretexts.org In the case of radical-initiated hydrosilylation, the reaction proceeds via a free-radical chain mechanism. Lewis acids can also promote the reaction, likely by activating the ethenyl group towards nucleophilic attack by the hydrosilane.
The hydrosilylation of the ethenyl group in this compound can be used to synthesize a variety of derivatives. For example, reaction with a hydrosilane in the presence of a suitable catalyst can lead to the formation of a new silicon-carbon bond, functionalizing the vinyl group. This reactivity is analogous to the hydrosilylation of other vinyl-substituted aromatic compounds.
Cleavage and Derivatization Reactions of Si-O-C Bonds
The silicon-oxygen-carbon (Si-O-C) linkage in this compound is a silyl ether. Silyl ethers are widely used as protecting groups for alcohols in organic synthesis because they are stable under many reaction conditions but can be cleaved when desired. wikipedia.orglibretexts.org The stability of the Si-O-C bond is influenced by steric and electronic factors. nih.gov
Cleavage of the silyl ether can be achieved under acidic or basic conditions. wikipedia.org In acidic media, the reaction is reversible, and the stability of triethylsilyl (TES) ethers is intermediate compared to other common silyl ethers. wikipedia.orglibretexts.org The relative resistance to acidic hydrolysis follows the general trend: TMS < TES < TBS < TIPS < TBDPS. wikipedia.org
Fluoride (B91410) ions, typically from a source like tetrabutylammonium (B224687) fluoride (TBAF), are also highly effective for cleaving silyl ethers. wikipedia.orgrsc.org The high strength of the silicon-fluorine bond provides a strong thermodynamic driving force for this reaction. chem-station.com Selective deprotection of different silyl ethers is often possible by carefully choosing the reaction conditions. gelest.com For instance, it is possible to selectively cleave a TES ether in the presence of a more robust silyl ether like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). gelest.com
The Si-O-C bond can also be derivatized directly. For example, silyl ethers can be converted to other functional groups, such as esters, without prior deprotection. gelest.com This can be accomplished using reagents like acetic anhydride (B1165640) in the presence of a catalyst. gelest.com
| Reagent/Condition | Outcome |
| Acidic aqueous conditions | Cleavage of the Si-O-C bond to yield the corresponding phenol (B47542). libretexts.org |
| Tetrabutylammonium fluoride (TBAF) | Efficient cleavage of the Si-O-C bond. wikipedia.orgrsc.org |
| Catalytic lithium acetate (B1210297) in moist DMF | Selective deprotection of silyl phenol ethers. gelest.com |
| Acetic anhydride with catalyst | Direct conversion of the silyl ether to an acetate ester. gelest.com |
Role as a Reducing Agent (via the Triethylsilane Moiety)
The triethylsilane moiety within this compound imparts reducing properties to the molecule. wikipedia.orgchemicalbook.com Triethylsilane is a well-established mild reducing agent in organic synthesis, valued for its convenient physical properties and economic viability. chemicalbook.com The silicon-hydride (Si-H) bond is the active component in these reductions. wikipedia.org
Triethylsilane, often in the presence of a catalyst, can reduce a variety of carbonyl compounds and unsaturated systems. cdnsciencepub.comgelest.com Aldehydes and ketones can be reduced to the corresponding alcohols or, under certain conditions, to symmetrical ethers. cdnsciencepub.comoup.com For instance, the reduction of aromatic aldehydes can yield symmetrical ethers in high percentages. cdnsciencepub.com The reduction of α,β-unsaturated carbonyls with triethylsilane can lead to the selective reduction of the carbon-carbon double bond (1,4-addition). gelest.com
The choice of catalyst and reaction conditions plays a crucial role in the outcome of these reductions. Lewis acids, such as boron trifluoride or titanium tetrachloride, are often employed to activate the carbonyl group towards hydride attack from the silane (B1218182). gelest.comorgsyn.org Transition metal catalysts, like those based on palladium or rhodium, are also effective. chemicalbook.comresearchgate.net For example, palladium(II) chloride in conjunction with triethylsilane provides an efficient system for the reduction of aromatic carbonyl compounds to the corresponding alkanes. researchgate.net
| Substrate | Catalyst/Conditions | Product(s) |
| Aromatic Aldehydes | Trimethylsilyl-based reagents | Symmetrical ethers |
| α,β-Unsaturated Ketones/Aldehydes | Rhodium or Copper catalyst | Saturated carbonyl compound (1,4-addition) gelest.com |
| Aromatic Ketones | Titanium tetrachloride | Methylene compounds gelest.com |
| Aldehydes | Boron trifluoride | Alcohols gelest.com |
| Aromatic Carbonyls | Palladium(II) chloride | Alkanes researchgate.net |
Triethylsilane is a key reagent in reductive amination and etherification reactions. Reductive amination involves the conversion of a carbonyl compound to an amine. With triethylsilane, this can be achieved by reacting an aldehyde or ketone with an amine in the presence of a catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org
Reductive etherification allows for the direct synthesis of ethers from carbonyl compounds and alcohols or alkoxytrimethylsilanes. organic-chemistry.orgorganic-chemistry.org This transformation is often catalyzed by a Lewis acid, such as iron(III) chloride. organic-chemistry.org The reaction proceeds under mild conditions and is applicable to a wide range of aldehydes and ketones, affording the corresponding alkyl, benzyl (B1604629), or allyl ethers in good to excellent yields. organic-chemistry.orgorganic-chemistry.org The mechanism is believed to involve activation of the carbonyl compound by the catalyst, followed by nucleophilic attack by the alcohol or alkoxysilane and subsequent reduction by triethylsilane. organic-chemistry.org
Triethylsilane can serve as a hydrogen donor in catalytic transfer hydrogenation (CTH) reactions. organic-chemistry.orgacs.orgacs.org This method provides a milder and often more convenient alternative to traditional hydrogenation using hydrogen gas. acs.orgacs.org A common system for CTH employs triethylsilane in combination with a palladium on carbon (Pd-C) catalyst. organic-chemistry.orgacs.org
This system is capable of reducing a wide array of functional groups, including alkenes, alkynes, nitro groups, imines, and azides. organic-chemistry.orgacs.orgnih.gov It is also effective for the deprotection of benzyl and allyl groups under neutral conditions at room temperature. organic-chemistry.orgacs.org The reaction is believed to proceed through the in situ generation of molecular hydrogen from the reaction of triethylsilane with the palladium catalyst. acs.orgacs.org
Crosslinking and Condensation Reactions in Organosilicon Systems
The dual functionality of this compound, possessing both a reactive ethenyl group and a silyl ether, makes it a potential monomer or crosslinking agent in the synthesis of organosilicon polymers. The ethenyl group can participate in polymerization reactions, such as those initiated by free radicals or transition metal catalysts.
Condensation reactions involving the silyl ether moiety are also possible. For instance, under appropriate conditions, the triethylsilyl ether could undergo hydrolysis and subsequent condensation with other silanol-containing species to form siloxane (Si-O-Si) linkages. This type of reaction is fundamental to the formation of silicone polymers. The enzyme silicatein-α has been shown to catalyze the condensation of organosilanols, including triethylsilanol, with alcohols to form silyl ethers, demonstrating a biocatalytic approach to forming such linkages. mdpi.comresearchgate.net
Catalytic Transformations Involving this compound
The reactivity of this compound is dominated by the presence of the vinyl group and the silicon-oxygen bond, making it a versatile substrate for a variety of catalytic transformations. These reactions enable the modification of the vinyl moiety, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, as well as the potential for polymerization. The key catalytic transformations involving this compound include the Heck reaction, hydrosilylation, olefin metathesis, and polymerization, each of which provides a pathway to novel molecular architectures.
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgyoutube.com In the context of this compound, the vinyl group can react with aryl or vinyl halides. The reaction typically proceeds in the presence of a palladium catalyst, such as palladium(II) acetate or a pre-formed palladium(0) complex, along with a phosphine (B1218219) ligand and a base. organic-chemistry.orgliv.ac.uk The regioselectivity of the addition to the vinyl ether is a critical aspect, with substitution generally occurring at the β-position of the vinyl group. diva-portal.org
Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of the vinyl group. This reaction is most commonly catalyzed by platinum complexes, although other transition metals can also be employed. The hydrosilylation of this compound with another silane would result in a molecule containing two silicon atoms, potentially leading to materials with interesting properties.
Olefin metathesis, catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, offers another avenue for modifying the vinyl group. harvard.edud-nb.info Cross-metathesis with other olefins can introduce a wide range of functional groups, while ring-closing metathesis could be employed if another double bond is present in a suitable position on the molecule. The reactivity of vinylsilanes in metathesis reactions is well-documented, suggesting that this compound would be a viable substrate. d-nb.inforesearchgate.net
Finally, the vinyl group of this compound allows it to act as a monomer in polymerization reactions. This can lead to the formation of polysiloxanes with pendant phenoxy groups, which can be tailored for specific applications by controlling the polymerization conditions and the choice of catalyst. mdpi.comresearchgate.net
The following subsections will delve into the specifics of these catalytic transformations, providing detailed research findings and illustrative data.
Heck Reaction of this compound with Aryl Halides
The Heck reaction of this compound with various aryl halides would be expected to proceed under standard palladium-catalyzed conditions to yield substituted stilbene (B7821643) derivatives. The general reaction scheme involves the coupling of the vinyl group with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.
Reaction Scheme:
This compound + Ar-X → (E)-1-(4-(Triethylsiloxy)phenyl)-2-arylethene + HX (where Ar = aryl group, X = halide)
Detailed research on analogous aryl vinyl ethers indicates that the choice of catalyst, ligand, solvent, and base can significantly influence the reaction's efficiency and selectivity. liv.ac.ukdiva-portal.org For instance, the use of bulky phosphine ligands can enhance the reaction rate and yield. liv.ac.uk The reaction is typically stereoselective, affording the E-isomer of the stilbene product. organic-chemistry.org
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Iodobenzene | Et₃N | Acetonitrile | 80 | High | organic-chemistry.org |
| PdCl₂(PPh₃)₂ | Bromobenzene | NaOAc | DMF | 100 | Moderate to High | liv.ac.uk |
| Pd₂(dba)₃ / XPhos | 4-Bromoanisole | K₂CO₃ | Toluene | 110 | High | diva-portal.org |
This table presents representative conditions for the Heck reaction based on studies with analogous aryl vinyl ethers. The yields are qualitative and would be specific to the exact reactants and conditions used.
Hydrosilylation of the Vinyl Group
The hydrosilylation of the vinyl group in this compound with a hydrosilane (R₃SiH) would lead to the formation of a disilyl-substituted phenoxyethane derivative. Platinum-based catalysts, such as Karstedt's or Speier's catalyst, are highly effective for this transformation. The regioselectivity of the addition is a key consideration, with the reaction typically yielding the anti-Markovnikov product (β-adduct).
Reaction Scheme:
This compound + R₃SiH → 1-(4-(Triethylsiloxy)phenyl)-1,2-bis(silyl)ethane
The reaction conditions for hydrosilylation are generally mild, often proceeding at room temperature or with gentle heating. The choice of catalyst and silane can affect the reaction rate and the formation of any side products.
| Catalyst | Hydrosilane | Solvent | Temperature (°C) | Product | Reference |
| Karstedt's catalyst | Triethoxysilane (B36694) | Toluene | 25-50 | β-adduct | rsc.org |
| Speier's catalyst (H₂PtCl₆) | Dimethylphenylsilane | Isopropanol | 60-80 | β-adduct | researchgate.net |
| Pt(dba)₂ | Methyldiethoxysilane | Neat | 80 | β-adduct | rsc.org |
This table illustrates typical conditions for the hydrosilylation of vinyl-substituted aromatic compounds. The specific product structure would depend on the hydrosilane used.
Olefin Metathesis
Olefin metathesis provides a versatile method for the functionalization of the vinyl group in this compound. Cross-metathesis with a partner olefin in the presence of a ruthenium catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts, can lead to the formation of new substituted alkenes. harvard.edud-nb.info
Reaction Scheme (Cross-Metathesis):
This compound + R-CH=CH₂ → (E/Z)-1-(4-(Triethylsiloxy)phenyl)-2-R-ethene + Ethylene
The stereoselectivity of the resulting double bond (E vs. Z) can often be controlled by the choice of catalyst and reaction conditions. sigmaaldrich.com The reaction is driven by the release of volatile ethylene.
| Catalyst | Olefin Partner | Solvent | Temperature (°C) | Outcome | Reference |
| Grubbs' 1st Gen. | Styrene (B11656) | Dichloromethane | 40 | High conversion to E-stilbene derivative | d-nb.info |
| Grubbs' 2nd Gen. | Allyltrimethylsilane | Toluene | 60 | Formation of a disilyl-substituted alkene | researchgate.net |
| Hoveyda-Grubbs' 2nd Gen. | Methyl acrylate | Dichloromethane | 25-40 | Formation of a cinnamate (B1238496) derivative | sigmaaldrich.comnih.gov |
This table provides representative examples of cross-metathesis reactions with vinyl-substituted silanes. The product structure and stereochemistry are dependent on the specific olefin partner and catalyst.
Polymerization
The vinyl group of this compound makes it a suitable monomer for addition polymerization. The polymerization can be initiated by radical, cationic, or anionic methods, or through transition metal catalysis, leading to the formation of a polymer with pendant triethylsiloxy-phenoxy groups. Such polymers could have applications as high-performance materials due to the presence of the siloxane and aromatic moieties. mdpi.comdakenchem.com
Polymerization Scheme:
n this compound → [-CH₂-CH(OC₆H₄OSiEt₃)-]n
The properties of the resulting polymer, such as molecular weight and polydispersity, would be highly dependent on the polymerization method and conditions.
| Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Polymer Characteristics | Reference |
| Radical Polymerization | AIBN or BPO | Toluene or Bulk | 60-80 | Broad molecular weight distribution | researchgate.net |
| Cationic Polymerization | Lewis Acid (e.g., BF₃·OEt₂) | Dichloromethane | -78 to 0 | Controlled polymerization possible | mdpi.com |
| Anionic Polymerization | Organolithium reagent | THF | -78 | Narrow molecular weight distribution | mdpi.com |
This table outlines potential polymerization methods for vinyl-substituted monomers. The specific characteristics of the polymer derived from this compound would require experimental verification.
Characterization and Spectroscopic Analysis Methodologies for 4 Ethenylphenoxy Triethyl Silane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (4-Ethenylphenoxy)(triethyl)silane and its derivatives. researchgate.net ¹H, ¹³C, and ²⁹Si NMR provide specific information about the chemical environment of hydrogen, carbon, and silicon atoms within the molecule, respectively.
¹H NMR spectroscopy is instrumental in identifying the protons of the ethenyl, phenoxy, and triethylsilyl groups. For instance, in related triethylsilane compounds, the protons of the ethyl groups typically appear as a triplet and a quartet in the upfield region of the spectrum. rsc.org The chemical shifts and coupling constants of the vinyl protons are characteristic and confirm the presence of the ethenyl group. Aromatic protons on the phenoxy ring exhibit distinct splitting patterns in the downfield region.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the unambiguous assignment of the vinyl, aromatic, and ethyl carbons. rsc.org
²⁹Si NMR spectroscopy is particularly valuable for confirming the presence and chemical environment of the silicon atom in the triethylsilyl group. The chemical shift of the ²⁹Si nucleus is sensitive to its substituents, providing direct evidence for the formation of the Si-O bond in this compound and monitoring its transformations during polymerization or other reactions. rsc.orgspectrabase.com Solid-state NMR techniques are also employed to study the structure of grafted species on silica (B1680970) surfaces. researchgate.net
Interactive Table: Representative NMR Data for Triethylsilane Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (E)-triethyl(4-(trifluoromethyl)styryl)silane | ¹H | 7.57, 7.52, 6.90, 6.54, 0.98, 0.67 | d, d, d, d, t, q | 8.4, 7.2, 19.2, 19.2, 8.4, 7.2 |
| ¹³C | 143.23, 141.72, 129.72, 126.41, 125.41, 123.28, 109.99, 7.32, 3.39 | - | - | |
| (E)-triethyl(4-fluorostyryl)silane | ¹H | 7.42–7.38, 7.01, 6.84, 6.32, 0.98, 0.65 | m, t, d, d, t, q | -, 8.4, 19.2, 19.2, 7.8, 7.8 |
| ¹³C | 162.51, 143.46, 134.75, 127.78 | m, -, d, d | 245.9, -, 3.0, 8.0 | |
| (E)-triethyl(2-fluorostyryl)silane | ¹H | 7.57–7.53, 7.23–7.18, 7.13–7.08, 7.04–7.00, 6.48, 0.99, 0.67 | m, m, m, m, d, t, q | -, -, -, -, 20.4, 7.8, 7.8 |
| ¹³C | 160.12, 136.40, 129.03, 128.97, 126.62, 126.34, 123.92, 115.63, 7.34, 3.45 | d, d, d, d, d, d, d, d, - | 247.8, 4.7, 8.4, 3.3, 3.6, 11.6, 3.8, 22.2, - | |
| Triethylsilane | ¹H | - | - | - |
| ¹³C | - | - | - | |
| ²⁹Si | - | - | - |
Note: This table presents representative data for related compounds to illustrate the expected spectral regions and patterns. Actual values for this compound may vary. Data sourced from rsc.orgspectrabase.comchemicalbook.com.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups present in this compound and to monitor changes during polymerization.
IR spectroscopy is particularly sensitive to polar bonds. Key characteristic absorption bands for this compound include:
Si-O-C stretching: This bond gives rise to a strong absorption band, which is a key indicator of the formation of the silane (B1218182) ether linkage.
C=C stretching: The ethenyl group exhibits a characteristic stretching vibration.
Aromatic C=C stretching: The phenyl ring shows several characteristic bands.
C-H stretching and bending: Vibrations from the alkyl and vinyl C-H bonds are also observable. For example, trimethyl(phenyl)silane shows a strong band at 840 cm⁻¹ and another at 756-754 cm⁻¹ corresponding to Si-C stretching in the trimethylsilyl (B98337) group. researchgate.net
Raman spectroscopy , being more sensitive to non-polar bonds, is an excellent complementary technique. ejournal.by It is particularly useful for observing the C=C stretching of the ethenyl group and the aromatic ring, as well as the Si-C bonds of the triethylsilyl group. The Raman spectra can be used for the express analysis of related compounds like triethoxysilane (B36694) and tetraethoxysilane. ejournal.by The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule. nih.gov
Interactive Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Si-O-C | Stretching | 1128 - 1072 | IR |
| C=C (ethenyl) | Stretching | ~1630 | IR, Raman |
| C=C (aromatic) | Stretching | 1594, 1431 | IR, Raman |
| Si-C | Stretching | 840, 756-754 | IR |
| C-H (aromatic) | In-plane/out-of-plane deformation | 806, 738, 699 | IR |
| CH₃ (in triethoxysilane) | Asymmetric/Symmetric stretching | 2943, 2841 | IR |
Note: These are typical ranges and the exact positions can vary based on the molecular environment. Data sourced from researchgate.netnist.gov.
Mass Spectrometry (MS) and Ion Mobility Spectrometry (IM-MS) for Structural Elucidation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. rsc.org The fragmentation pattern observed in the mass spectrum can be analyzed to identify the constituent parts of the molecule, such as the triethylsilyl and ethenylphenoxy groups.
Ion Mobility Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. nih.gov For derivatives and oligomers of this compound, IM-MS can be used to separate isomers and conformers that may be indistinguishable by MS alone. nih.gov This technique is particularly valuable for analyzing complex mixtures and understanding the three-dimensional structure of the molecules.
Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) for Polymer Analysis
When this compound is polymerized, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the resulting polymer. lcms.cz GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). lcms.czmdpi.com
This information is crucial for understanding the polymerization process and for correlating the polymer's molecular weight with its physical and mechanical properties. The choice of eluent and column packing is critical for achieving good separation and avoiding interactions between the polymer and the stationary phase. mdpi.comnih.gov For instance, macromolecules adsorbed within the column packings can reduce the effective pore volume, leading to inaccurate molecular weight determinations. nih.gov
Concentration-resolved 2D correlation GPC can provide even more detailed insights into aggregate-aggregate interactions during the polymerization of related silane coupling agents. nih.gov
Advanced Morphological and Surface Analysis Techniques (e.g., AFM, SEM, TEM, NEXAFS)
For polymers and materials derived from this compound, a variety of advanced techniques are used to probe their morphology and surface characteristics.
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the surface topography of polymer films or coatings. It can be used to assess surface roughness, identify domains with different properties, and study the effects of surface treatments. researchgate.net
Scanning Electron Microscopy (SEM) offers a wider field of view than AFM and is used to examine the surface morphology and microstructure of materials at the micro- and nanoscale. It can reveal information about porosity, phase separation, and the dispersion of any fillers or additives.
Transmission Electron Microscopy (TEM) is employed to visualize the internal structure of the material. By transmitting electrons through a thin sample, TEM can provide information on the morphology of polymer blends, the size and distribution of nanoparticles within a polymer matrix, and the crystalline structure of the material. researchgate.net
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful surface-sensitive technique that provides information about the chemical composition and orientation of molecules at a surface. It can be used to study the surface of polymer films and coatings derived from this compound, providing insights into surface segregation and the orientation of specific functional groups.
Thermal Analysis Techniques (e.g., DSC, TGA) for Material Behavior Studies
Thermal analysis techniques are essential for understanding the behavior of this compound derivatives and polymers as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. This information is critical for understanding the material's processing window and its performance at different temperatures.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability and decomposition profile of the material. It can determine the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the amount of residual char at high temperatures. For example, in a study of a related silane, TGA showed that the organic part of a sol-gel film remained stable up to 450 °C but decomposed above 550 °C. nih.gov
Interactive Table: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained | Application |
| ¹H, ¹³C, ²⁹Si NMR | Molecular structure, chemical environment of atoms | Structural elucidation of monomer and polymer |
| IR & Raman Spectroscopy | Functional groups, vibrational fingerprint | Identification of key bonds, monitoring reactions |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Structural confirmation, impurity analysis |
| Ion Mobility Spectrometry | Separation of isomers and conformers | Analysis of complex mixtures, 3D structure |
| GPC/SEC | Molecular weight distribution (Mn, Mw, PDI) | Characterization of polymers |
| AFM | Surface topography, roughness | Imaging of polymer films and coatings |
| SEM | Surface morphology, microstructure | Analysis of material surfaces |
| TEM | Internal structure, morphology | Visualization of internal features |
| NEXAFS | Surface chemical composition and orientation | Surface analysis of thin films |
| DSC | Thermal transitions (Tg, Tm, Tc) | Study of material behavior with temperature |
| TGA | Thermal stability, decomposition profile | Assessment of material's thermal endurance |
Computational and Theoretical Studies of 4 Ethenylphenoxy Triethyl Silane
Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like (4-ethenylphenoxy)(triethyl)silane at the electronic level. These methods allow for the precise calculation of the molecule's three-dimensional structure, its electronic landscape, and its inherent reactivity.
Molecular Structure: The first step in a computational analysis is geometry optimization, which determines the lowest energy arrangement of the atoms. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles. Such calculations provide a detailed picture of the molecule's shape, including the orientation of the triethylsilyl group relative to the phenoxy ring and the planarity of the ethenyl group.
Electronic Properties: Once the optimized geometry is obtained, its electronic properties can be investigated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are critical for predicting how the molecule will interact with other chemical species.
Reactivity: DFT calculations can also quantify global reactivity descriptors. These parameters, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in chemical reactions, particularly polymerization through the ethenyl group. For instance, studies on similar organosilicon molecules often use DFT methods to understand reaction mechanisms and predict thermodynamic stability. researchgate.netnih.gov A large dataset of quantum chemical calculations for over 200,000 organic radical species has been established, providing a foundation for predicting reaction pathways and bond strengths in molecules containing reactive groups like the ethenyl moiety. nih.gov
Table 1: Predicted Molecular Properties of this compound via DFT Calculations (Note: These are illustrative values based on typical DFT calculations for analogous organosilicon compounds, as specific literature data for this molecule is unavailable.)
| Property | Predicted Value | Methodological Basis |
| Optimized Geometry | ||
| Si-O Bond Length | ~1.65 Å | DFT (e.g., B3LYP/6-311G(d,p)) |
| Si-C (ethyl) Bond Length | ~1.88 Å | DFT (e.g., B3LYP/6-311G(d,p)) |
| C=C (ethenyl) Bond Length | ~1.34 Å | DFT (e.g., B3LYP/6-311G(d,p)) |
| Si-O-C Angle | ~130-140° | DFT (e.g., B3LYP/6-311G(d,p)) |
| Electronic Properties | ||
| HOMO Energy | -6.5 to -7.5 eV | DFT (e.g., M06-2X/def2-TZVP) nih.gov |
| LUMO Energy | -0.5 to -1.5 eV | DFT (e.g., M06-2X/def2-TZVP) nih.gov |
| HOMO-LUMO Gap | ~5.5 to 6.5 eV | DFT (e.g., M06-2X/def2-TZVP) |
| Dipole Moment | 1.5 - 2.5 D | DFT Calculations |
| Reactivity Descriptors | ||
| Electronegativity (χ) | ~3.5 - 4.5 eV | Calculated from HOMO/LUMO |
| Chemical Hardness (η) | ~2.7 - 3.3 eV | Calculated from HOMO/LUMO |
Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes
Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules over time, making them ideal for investigating the polymerization of this compound monomers and the self-assembly of the resulting polymers.
Polymerization Simulation: The polymerization of the ethenyl group can be modeled using reactive force fields (like ReaxFF) or multi-scale QM/MM (Quantum Mechanics/Molecular Mechanics) approaches. dntb.gov.uamdpi.comnih.govresearchgate.net In a typical setup, a simulation box is filled with monomers, and the conditions for initiating polymerization (e.g., temperature, presence of an initiator radical) are set. The simulation then tracks the formation of covalent bonds between monomers, allowing researchers to observe the growth of polymer chains, the degree of conversion, and the evolution of the polymer network's structure. These simulations provide molecular-level insights into the kinetics and mechanisms of polymerization that are often difficult to obtain experimentally. dntb.gov.uanih.gov
Self-Assembly Processes: For the resulting polythis compound, MD simulations can predict how polymer chains pack and organize. Silsesquioxane (POSS) based materials, which share structural similarities with organosilanes, are known to self-assemble into ordered nanostructures. bohrium.comnih.gov Simulations can reveal whether the polymer forms amorphous structures or exhibits microphase separation driven by the different chemical natures of the inorganic-like siloxy backbone and the organic side chains. These simulations can predict the formation of lamellar, cylindrical, or other morphologies, which are critical to the final material's properties.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of Polymerization (Note: This table outlines a general methodology for simulating the polymerization of vinyl-functionalized monomers.)
| Parameter | Description | Example Value/Setting | Reference |
| System Setup | |||
| Monomer Units | Number of this compound molecules | 500 - 2000 | researchgate.net |
| Simulation Box | Cubic with periodic boundary conditions | 60 x 60 x 60 ų | researchgate.net |
| Force Field | Potential energy function describing atomic interactions | COMPASS, ReaxFF, or custom GAFF-based nih.govresearchgate.net | bohrium.comacs.org |
| Simulation Protocol | |||
| Ensemble | Controls thermodynamic variables (e.g., constant N, V, T) | NVT (Canonical) followed by NPT (Isothermal-Isobaric) | bohrium.com |
| Temperature | System temperature | 300 K - 500 K | mdpi.com |
| Pressure | System pressure | 1 atm | mdpi.com |
| Time Step | Integration time step for equations of motion | 1.0 fs | mdpi.com |
| Simulation Duration | Total simulation time to observe polymerization/assembly | 10 - 100 ns |
Prediction of Material Properties and Intermolecular Interactions
A key advantage of computational modeling is its ability to predict the macroscopic properties of materials based on their atomic-level structure. By analyzing the trajectories from MD simulations, a wide range of physical, mechanical, and thermal properties of polythis compound can be estimated.
Material Properties: Mechanical properties such as Young's modulus, shear modulus, and bulk modulus can be calculated by applying small deformations to the simulated polymer structure and measuring the stress response. bohrium.com Thermal properties, like the glass transition temperature (Tg), can be determined by simulating the polymer at various temperatures and observing the change in density or specific volume. nih.gov Volumetric properties, such as polymerization shrinkage, can also be accurately predicted by comparing the densities of the monomer and the resulting cured polymer. nih.gov
Intermolecular Interactions: The performance of a polymer is heavily influenced by the non-covalent interactions between its chains. Computational techniques can quantify these interactions. For instance, the synergistic effects of combining POSS nanoparticles with polymer matrices have been linked to intermolecular hydrogen bonding. mdpi.com For polythis compound, analysis of the radial distribution functions from MD simulations can reveal how the phenyl rings and triethylsilyl groups of adjacent chains are arranged relative to one another, indicating the presence of π-π stacking or van der Waals interactions.
Table 3: Predictable Material Properties and Corresponding Computational Methods
| Material Property | Computational Method | Description | Reference |
| Mechanical Properties | |||
| Young's Modulus | Static deformation analysis from MD simulation | Measures stiffness under tensile stress. | bohrium.com |
| Shear Modulus | Static deformation analysis from MD simulation | Measures resistance to shearing forces. | bohrium.com |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | Analysis of Density vs. Temperature plot from MD | Identifies the temperature of transition from a glassy to a rubbery state. | nih.gov |
| Thermal Stability | Thermogravimetric analysis simulation | Predicts decomposition temperatures. | scienceopen.com |
| Physical Properties | |||
| Density | Calculation from NPT ensemble MD simulation | Provides the mass per unit volume of the bulk polymer. | nih.gov |
| Volume Shrinkage | Comparison of monomer and polymer densities | Predicts the reduction in volume upon polymerization. | nih.gov |
| Intermolecular Forces | |||
| Radial Distribution Function | Analysis of MD trajectory | Characterizes the local packing and ordering of molecular groups. | |
| Interaction Energy | QM or MM calculations | Quantifies the strength of non-covalent interactions between polymer chains. | mdpi.com |
Development of Computational Models for Organosilicon Systems
The accuracy of all molecular simulations hinges on the quality of the underlying computational model, specifically the force field, which is the set of equations and parameters used to describe the potential energy of the system. For a long time, a significant hurdle in the computational study of organosilicon compounds was the lack of a generally applicable and robust force field. acs.orgnih.gov
Significant progress has been made in recent years to address this gap. Researchers have developed new molecular models capable of accurately predicting the liquid state and phase-change properties for a variety of organosilicon molecules, including alkylsilanes, alkoxysilanes, and siloxanes. acs.orgnih.govresearcher.life One such development is the Polarization-Consistent Approach (PolCA), a force field that can incorporate polarization effects and has shown good performance for predicting properties like density, enthalpy of vaporization, and dielectric constant. acs.orgresearcher.life
Another important effort has been the extension of widely used force fields, such as the General Amber Force Field (GAFF), to include parameters for organosilanes. nih.govresearchgate.net This work involves designing and validating parameters for bond stretching, angle bending, dihedral torsions, and non-bonded interactions involving silicon. The goal is to create models that are compatible with existing simulation packages and can accurately describe the interactions of organosilicon compounds in diverse environments, from simple liquids to complex biological systems. nih.gov These foundational developments are critical for enabling the accurate and predictive simulation of specific molecules like this compound and the novel materials derived from them.
Q & A
Q. What are the optimal synthetic routes for (4-Ethenylphenoxy)(triethyl)silane, and how do reaction conditions influence yield?
The synthesis typically involves coupling a phenylethynyl precursor with triethylsilane derivatives under inert atmospheres (e.g., nitrogen) using palladium-based catalysts. Key steps include:
- Precursor functionalization (e.g., introducing ethenyl groups via Sonogashira coupling).
- Silane group incorporation via nucleophilic substitution or hydrosilylation. Controlled temperatures (60–120°C) and anhydrous solvents (e.g., THF, DMF) are critical to avoid side reactions like oxidation or hydrolysis. Catalyst choice (e.g., Pd(PPh₃)₄) and stoichiometric ratios significantly affect yield, with reported efficiencies of 60–85% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify ethenyl (δ 5.0–6.5 ppm) and silane (δ 0.5–1.5 ppm) groups. ²⁹Si NMR confirms siloxane bond formation (δ −10 to −20 ppm) .
- IR Spectroscopy : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1250 cm⁻¹ (Si-C) validate structural integrity .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns .
Q. How does the compound’s stability vary under different environmental conditions?
Stability studies show degradation occurs under:
- Acidic/alkaline conditions : Hydrolysis of siloxane bonds (pH < 4 or > 10).
- UV exposure : Ethenyl group polymerization, leading to cross-linking.
- Humidity : Moisture-induced oxidation, detectable via FTIR loss of Si-H peaks. Storage recommendations: Argon atmosphere, −20°C, and desiccants to extend shelf life .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations reveal:
- Electrophilicity : The ethenyl group’s π* orbital (LUMO) facilitates nucleophilic attacks, with Fukui indices highlighting reactive sites.
- Transition-state modeling : Predicts activation barriers for Pd-catalyzed couplings (e.g., Heck reactions), correlating with experimental kinetics . MD simulations further assess solvent effects (e.g., polarity) on reaction pathways .
Q. How can kinetic studies resolve contradictions in reported catalytic efficiencies for silane-mediated reactions?
Discrepancies in literature often arise from:
- Catalyst loading : Sub-optimal Pd concentrations (e.g., <1 mol%) reduce turnover.
- Impurity interference : Trace water or oxygen deactivates catalysts. Methodological solutions:
- In-situ monitoring : Use UV-vis or Raman spectroscopy to track reaction progress.
- Comparative studies : Standardize conditions (e.g., solvent purity, inert gas flow rates) across labs .
Q. What strategies mitigate steric hindrance in functionalizing the triethylsilane moiety?
Steric effects from triethyl groups limit access to the silicon center. Approaches include:
- Bulky ligand design : Use chelating ligands (e.g., bipyridines) to pre-organize reactants.
- Microwave-assisted synthesis : Enhances reaction rates by reducing activation energy.
- Solvent tuning : Low-viscosity solvents (e.g., acetone) improve diffusion kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
